1-(((tert-Butoxycarbonyl)amino)methyl)-5,6,7,8-tetrahydroindolizine-3-carboxylic acid
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Description
1-(((tert-Butoxycarbonyl)amino)methyl)-5,6,7,8-tetrahydroindolizine-3-carboxylic acid is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is of significant interest in organic chemistry due to its potential applications in various fields, including medicinal chemistry and peptide synthesis. The Boc group is commonly used to protect amines during chemical reactions, allowing for selective transformations without interference from the amino group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(((tert-Butoxycarbonyl)amino)methyl)-5,6,7,8-tetrahydroindolizine-3-carboxylic acid typically involves multiple stepsThe reaction conditions often involve the use of di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide to introduce the Boc group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow micro
Properties
IUPAC Name |
1-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-5,6,7,8-tetrahydroindolizine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4/c1-15(2,3)21-14(20)16-9-10-8-12(13(18)19)17-7-5-4-6-11(10)17/h8H,4-7,9H2,1-3H3,(H,16,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBRVFAGNDNKUDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C2CCCCN2C(=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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